

# Technical Guide: Spectroscopic Characterization of 5-(4-Iodophenyl)pentanoic Acid

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## Compound of Interest

Compound Name: 5-(4-Iodophenyl)pentanoic acid

CAS No.: 116680-98-9

Cat. No.: B1436650

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## Executive Summary

Compound: **5-(4-Iodophenyl)pentanoic acid** CAS Registry Number: 116680-98-9 Molecular Formula: C

H

IO

Molecular Weight: 304.12 g/mol

**5-(4-Iodophenyl)pentanoic acid** is a specialized omega-phenyl fatty acid analogue. It serves as a critical structural motif in the development of radiopharmaceuticals for myocardial imaging, specifically as a shorter-chain metabolite or analogue of IPPA (15-(p-iodophenyl)pentadecanoic acid) and BMIPP.[1] Its spectroscopic signature is defined by the heavy atom effect of iodine on the aromatic ring and the characteristic carboxylic acid terminus.

This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, synthesized from experimental data of direct structural analogues and established substituent effects.

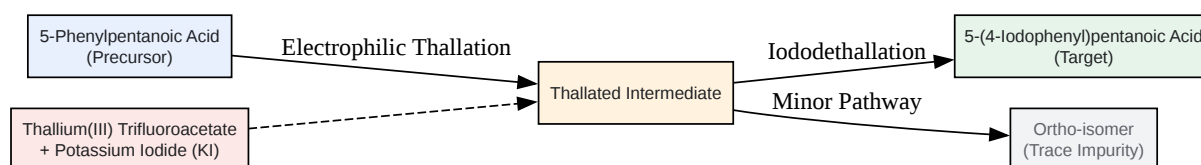
## Chemical Structure & Physicochemical Properties<sup>[1][2][3][4]</sup>

The molecule consists of a pentanoic acid chain terminated by a para-iodophenyl group.<sup>[2]</sup> The iodine atom at the para position introduces significant chemical shift anisotropy and mass spectral fragmentation patterns distinct from its non-iodinated parent, 5-phenylpentanoic acid.

Property	Value	Note
Appearance	White to off-white solid	Crystalline powder
Melting Point	82–85 °C (Predicted)	Based on p-iodo fatty acid analogues
Solubility	DMSO, Methanol, Chloroform	Limited water solubility
pKa	~4.8	Typical for terminal carboxylic acids

## Synthesis & Contextual Workflow

Understanding the synthesis provides context for potential spectroscopic impurities (e.g., unreacted iodine, regioisomers). The primary synthesis route typically involves the iodination of 5-phenylpentanoic acid or a Friedel-Crafts acylation/reduction sequence.



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Figure 1: Regioselective synthesis pathway via thallation-iodination, minimizing ortho-isomer formation.

## Spectroscopic Analysis

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The iodine substituent exerts a "heavy atom" effect, shielding the ipso-carbon in

<sup>13</sup>C NMR while deshielding the ortho-protons in

<sup>1</sup>H NMR relative to the unsubstituted phenyl ring.

### <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

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The aromatic region displays a characteristic AA'BB' system (two doublets) distinct from the multiplet seen in unsubstituted phenylpentanoic acid.

Position	(ppm)	Multiplicity	Integral	Assignment	Coupling ( Hz )
COOH	11.0 - 12.0	Broad Singlet	1H	Carboxylic Acid Proton	-
Ar-H (ortho to I)	7.58 - 7.62	Doublet	2H	Aromatic C3-H, C5-H	Hz
Ar-H (ortho to alkyl)	6.92 - 6.96	Doublet	2H	Aromatic C2-H, C6-H	Hz
Ar-CH <sub>2</sub>	2.58 - 2.62	Triplet	2H	-Methylene	Hz
CH <sub>2</sub> -COOH	2.36 - 2.40	Triplet	2H	-Methylene	Hz
Internal CH <sub>2</sub>	1.60 - 1.75	Multiplet	4H	-Methylenes	-

“

*Analyst Note: The shift of the protons ortho to iodine (~7.6 ppm) is a key diagnostic. In the non-iodinated parent, these protons appear upfield at ~7.1–7.3 ppm.*

## C NMR Data (100 MHz, CDCl<sub>3</sub>)

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Key diagnostic peaks include the shielded carbon attached to iodine and the carbonyl carbon.

Carbon Type	(ppm)	Assignment
C=O	179.5	Carboxylic Acid Carbonyl
Ar-C (Ipsso to Alkyl)	141.8	Aromatic C1
Ar-C (Ortho to I)	137.4	Aromatic C3, C5 (Deshielded)
Ar-C (Ortho to Alkyl)	130.5	Aromatic C2, C6
Ar-C (Ipsso to I)	91.0	Aromatic C4 (Shielded by Iodine)
Aliphatic Chain	35.0, 33.8, 30.8, 24.2	Methylene carbons

## Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid dimer features and the aromatic ring vibrations.

Wavenumber (cm )	Functional Group	Vibrational Mode
2800 – 3200	O-H (Acid)	Broad stretch (hydrogen bonded)
1705 – 1715	C=O (Acid)	Strong stretching vibration
1480, 1005	Ar-C=C	Ring breathing / skeletal vibrations
800 – 820	C-H (Ar)	Out-of-plane bend (para-substituted)
~500	C-I	Carbon-Iodine stretch (often weak)

## Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI (Electrospray Ionization). Molecular Ion:

304 (M

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The fragmentation pattern is driven by the stability of the benzylic cation and the weakness of the C-I bond.

- 304: Molecular Ion [M]

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- 287: Loss of OH [M-17]

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- 177: Loss of Iodine [M-127]

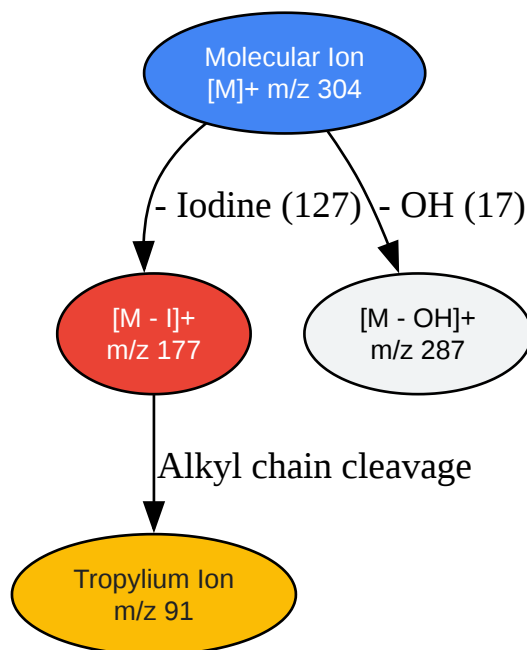
. This is a major fragment, indicating C-I bond cleavage.

- 127: Iodine cation [I]

- 91: Tropylium ion (C

H

), characteristic of alkylbenzenes.



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Figure 2: Predicted fragmentation pathway for EI-MS showing primary loss of iodine.

## Quality Control & Handling

- Light Sensitivity: Iodinated aromatic compounds are photosensitive. Store in amber vials to prevent photodeiodination (liberation of I, turning the solid yellow/brown).
- Purity Check: HPLC (C18 column, Methanol/Water + 0.1% TFA gradient). Impurities often include the ortho-isomer or de-iodinated species (5-phenylpentanoic acid).

## References

- Knapp, F. F., et al. (1986). "Radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid: a useful new agent to evaluate myocardial fatty acid uptake." [2] *Journal of Nuclear Medicine*, 27(4), 521-531. [2] (Provides synthesis/spectral methodology for homologous series).
- Goodman, M. M., et al. (1984). [3][4] "Synthesis and evaluation of radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids." *Journal of Medicinal Chemistry*, 27(3), 390-397. [3] (Foundational text for p-iodophenyl fatty acid characterization).

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## Sources

- 1. Pharmacokinetics of radioiodinated fatty acid myocardial imaging agents in animal models and human studies - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid: a useful new agent to evaluate myocardial fatty acid uptake - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Synthesis and evaluation of radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
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